

3-Bromo-5-fluorophenylboronic acid CAS number 849062-37-9

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Compound of Interest

Compound Name: 3-Bromo-5-fluorophenylboronic acid

Cat. No.: B1284257

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An In-Depth Technical Guide to **3-Bromo-5-fluorophenylboronic Acid**

CAS Number: 849062-37-9

This document serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the synthesis, properties, and applications of **3-Bromo-5-fluorophenylboronic acid**.

Physicochemical Properties

3-Bromo-5-fluorophenylboronic acid is a substituted arylboronic acid, a class of compounds widely utilized as key building blocks in modern organic synthesis. Its trifunctional nature—featuring a boronic acid, a bromine atom, and a fluorine atom—makes it a versatile reagent for constructing complex molecular architectures.

| Property | Value | Reference(s) |
|-------------------|--|---|
| CAS Number | 849062-37-9 | [1] [2] [3] |
| Molecular Formula | C ₆ H ₅ BBrFO ₂ | [1] [3] |
| Molecular Weight | 218.82 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | >300 °C | [2] [3] |
| Boiling Point | 329.0 ± 52.0 °C (Predicted) | [2] |
| Density | 1.75 ± 0.1 g/cm ³ (Predicted) | [2] |
| Water Solubility | Slightly soluble | [2] [3] |
| pKa | 6.52 ± 0.10 (Predicted) | [2] |
| LogP | 2.40 | [3] |
| SMILES | FC1=CC(Br)=CC(B(O)O)=C1 | [1] |

Safety and Handling

3-Bromo-5-fluorophenylboronic acid is classified as an irritant and is harmful if swallowed. Standard laboratory safety protocols should be strictly followed.

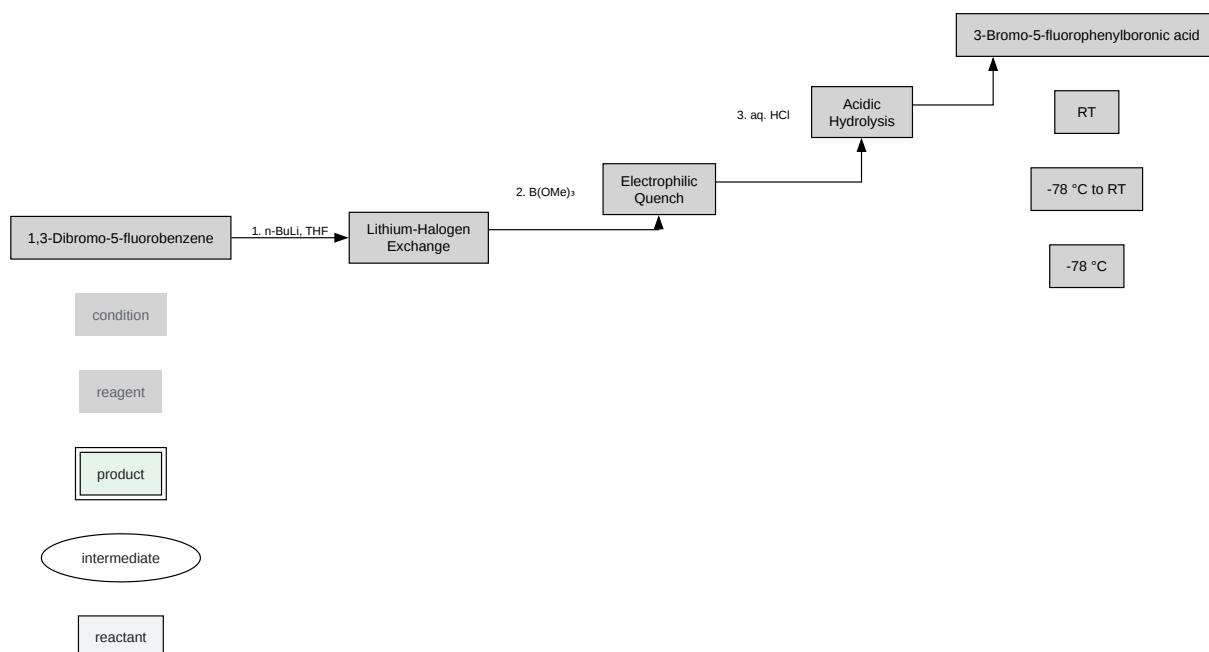
| Hazard Class | GHS Pictogram & Signal Word | Hazard Statements | Precautionary Statements |
|------------------|-----------------------------|--|---|
| Irritant/Harmful | GHS07Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Recommended storage is under an inert atmosphere at 2-8°C.[\[2\]](#)

Synthesis and Purification

The synthesis of **3-Bromo-5-fluorophenylboronic acid** is typically achieved via a lithium-halogen exchange reaction from a dibrominated precursor, followed by electrophilic trapping with a borate ester.



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Caption: General workflow for the synthesis of **3-Bromo-5-fluorophenylboronic acid**.

Experimental Protocol: Synthesis

This protocol is a representative method based on standard procedures for arylboronic acid synthesis.[\[4\]](#)[\[5\]](#)

- Materials:

- 1,3-Dibromo-5-fluorobenzene (1.0 eq)
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi, 1.1 eq, 2.5 M in hexanes)
- Trimethyl borate (B(OMe)₃, 1.2 eq)
- Hydrochloric Acid (HCl, 2 M aqueous solution)
- Ethyl Acetate
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄)

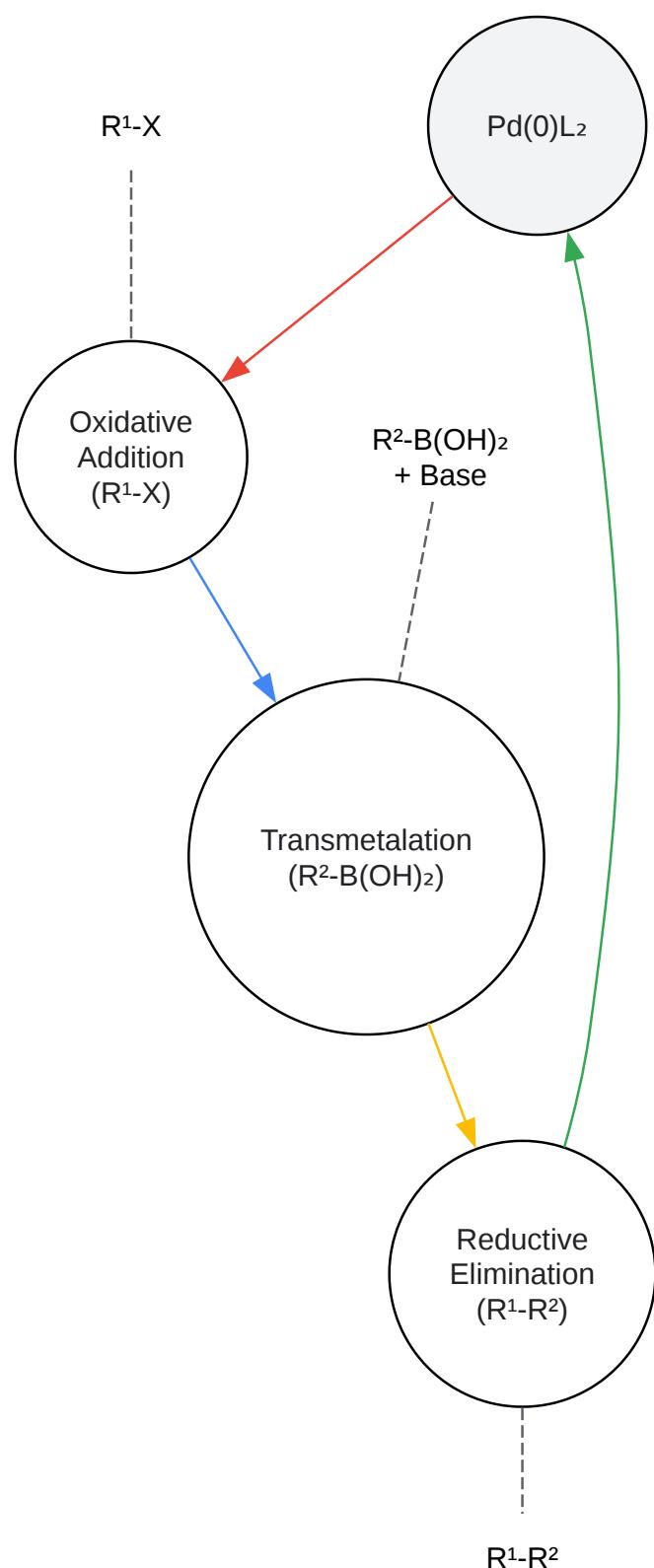
- Procedure:

- To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 1,3-dibromo-5-fluorobenzene and anhydrous THF.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add n-butyllithium dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 1 hour.[\[4\]](#)
- Add trimethyl borate dropwise at -78 °C. After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.[\[4\]](#)
- Cool the mixture to 0 °C and quench the reaction by the slow addition of 2 M HCl until the solution is acidic (pH ~1-2). Stir vigorously for 1 hour.
- Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

- Combine the organic layers, wash with brine, dry over anhydrous $MgSO_4$, filter, and concentrate under reduced pressure to yield the crude product.
- Purification can be achieved by recrystallization from an appropriate solvent system (e.g., water or hexane/ethyl acetate) to afford pure **3-Bromo-5-fluorophenylboronic acid**.

Applications in Organic Synthesis

The primary application of **3-Bromo-5-fluorophenylboronic acid** is as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.^{[2][6][7]} This reaction is a powerful method for forming carbon-carbon bonds, particularly for creating biaryl structures prevalent in pharmaceuticals and advanced materials.^{[7][8]}



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for coupling **3-Bromo-5-fluorophenylboronic acid** with an aryl halide.[2][7]

- Materials:

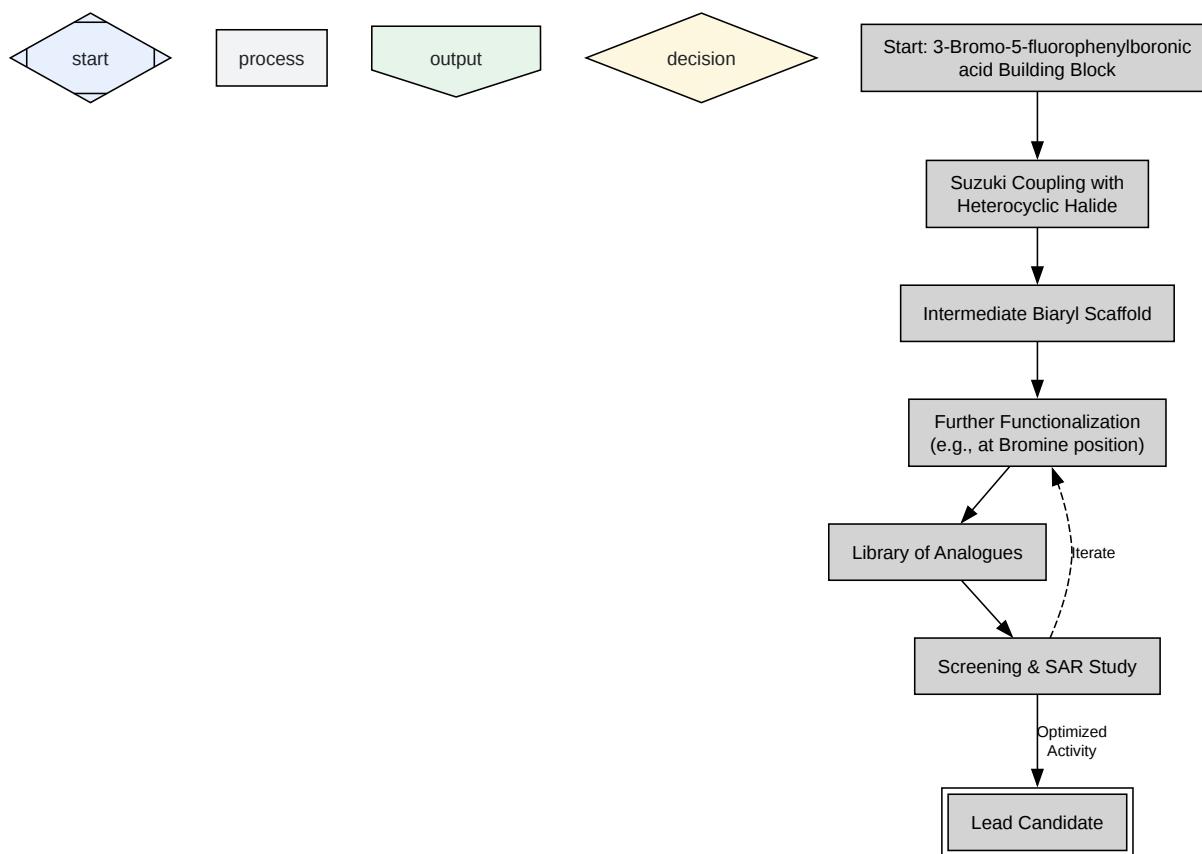
- Aryl Halide (e.g., 4-iodotoluene, 1.0 eq)
- **3-Bromo-5-fluorophenylboronic acid** (1.2 eq)
- Palladium Catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 eq)
- Base (e.g., K_2CO_3 or K_3PO_4 , 2.0 eq)
- Solvent System (e.g., 1,4-Dioxane/Water, 4:1)

- Procedure:

- In a reaction vessel, combine the aryl halide, **3-Bromo-5-fluorophenylboronic acid**, palladium catalyst, and base.
- Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[2]
- Add the degassed solvent system via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (4-24 hours), monitoring progress by TLC or LC-MS.[7]
- After completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
- Separate the organic layer, wash with water and then brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product via flash column chromatography on silica gel to obtain the desired biaryl compound.

Application in Drug Discovery

Fluorinated phenylboronic acids are crucial intermediates in medicinal chemistry.[9][10] The fluorine atom can enhance metabolic stability and binding affinity, while the boronic acid can act as a handle for Suzuki coupling or serve as a pharmacophore itself, notably as a reversible covalent inhibitor of serine proteases.[11][12]



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Caption: Logical workflow for using the title compound in a drug discovery program.

Anticipated Spectroscopic Data

While experimental spectra for this specific compound are not widely published, data can be reliably predicted based on close structural analogs like 3-bromophenylboronic acid.[\[3\]](#)[\[13\]](#)

| Nucleus | Predicted Chemical Shift (δ , ppm) | Predicted Multiplicity | Notes |
|-----------------------------|--|---|---|
| ^1H NMR | ~8.2 (br s, 2H) | Broad singlet | $\text{B}(\text{OH})_2$ protons, often exchangeable with D_2O . |
| ~7.8 (m, 1H) | Multiplet | Aromatic proton ortho to both Br and $\text{B}(\text{OH})_2$. | |
| ~7.6 (m, 1H) | Multiplet | Aromatic proton ortho to both F and $\text{B}(\text{OH})_2$. | |
| ~7.4 (m, 1H) | Multiplet | Aromatic proton ortho to both Br and F. | |
| ^{13}C NMR | ~163 (d, $J \approx 245$ Hz) | Doublet | C-F carbon, large one-bond C-F coupling. |
| ~138 (m) | Multiplet | Aromatic carbons adjacent to boron and halogens. | |
| ~130 (d) | Doublet | Aromatic carbon. | |
| ~122 (d, $J \approx 20$ Hz) | Doublet | C-Br carbon, smaller C-F coupling. | |
| ~118 (m) | Multiplet | Aromatic carbons. | |
| ~135 (broad) | Broad signal | C-B carbon, often broad or unobserved due to quadrupolar relaxation of Boron. | |
| ^{19}F NMR | ~ -110 to -115 | Multiplet | Chemical shift relative to CFCl_3 . |
| MS (ESI-) | m/z 217, 219 | $[\text{M}-\text{H}]^-$ | Isotopic pattern characteristic of one |

bromine atom (^{19}Br / $^{81}\text{Br} \approx 1:1$).

Note: NMR data are predicted based on spectra run in DMSO-d₆. Chemical shifts and coupling constants are approximate and should be confirmed experimentally.[3][13]

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